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Compound of Interest

Compound Name: Quinazolin-5-amine

Cat. No.: B028118 Get Quote

Comparative Biological Validation of Novel
Quinazolin-5-amines
A comprehensive guide for researchers and drug development professionals on the anticancer,

antimicrobial, and anti-inflammatory potential of emerging quinazolin-5-amine derivatives.

This guide provides an objective comparison of the biological activities of novel quinazolin-5-
amine derivatives, supported by experimental data from recent studies. The information is

intended to aid researchers and scientists in the fields of medicinal chemistry and

pharmacology in their drug discovery and development efforts.

Anticancer Activity: Potent Inhibition of Key Kinase
Pathways
Novel quinazolin-5-amine derivatives, particularly those with a 4-anilino substitution, have

demonstrated significant potential as anticancer agents. These compounds often act as potent

inhibitors of key tyrosine kinases involved in cancer cell proliferation and survival, such as the

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2).

A series of novel 4-anilinoquinazoline derivatives were synthesized and evaluated for their in

vitro antiproliferative activity against various cancer cell lines. The half-maximal inhibitory
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concentration (IC50) values, which represent the concentration of a drug that is required for

50% inhibition in vitro, were determined to quantify their potency.

Compound/De
rivative

Target Cancer
Cell Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Compound 15a HT-29 (Colon) 5.27 - -

MCF-7 (Breast) 4.41 - -

H460 (Lung) 11.95 - -

Compound 15b HT-29 (Colon) - - -

MCF-7 (Breast) - - -

H460 (Lung) - - -

Compound 15e HT-29 (Colon) - - -

MCF-7 (Breast) - - -

H460 (Lung) - - -

Compound 19h A549 (Lung) <1 Gefitinib >10

HT-29 (Colon) <1 Erlotinib >10

Compound 33 A431 (Skin) 3 Gefitinib -

Table 1: In vitro anticancer activity of selected 4-anilinoquinazoline derivatives. Note: Data is

compiled from multiple sources and experimental conditions may vary. A direct comparison

should be made with caution.

The mechanism of action for many of these compounds involves competitive inhibition at the

ATP-binding site of EGFR and VEGFR-2, thereby blocking the downstream signaling pathways

that lead to cell growth and proliferation.[1][2] Structure-activity relationship (SAR) studies have

shown that substitutions on the quinazoline core and the anilino moiety can significantly

modulate the inhibitory potency and selectivity of these compounds.[1][3]
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Caption: EGFR and VEGFR-2 signaling pathways inhibited by Quinazolin-5-amine
derivatives.

Antimicrobial Activity
Certain quinazolinone derivatives, structurally related to quinazolin-5-amines, have been

synthesized and evaluated for their antimicrobial properties. These compounds have shown

promising activity against a range of bacterial and fungal strains. The minimum inhibitory

concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.
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Compound/De
rivative

Bacterial
Strain

MIC (µg/mL) Fungal Strain MIC (µg/mL)

Quinazolin-5-one

Derivative 1

Staphylococcus

aureus
4 Candida albicans 8

Bacillus subtilis 4 Aspergillus niger 16

Salmonella

typhimurium
8

Microsporum

phaseolina
8

Quinazolin-5-one

Derivative 2
Escherichia coli 2 - -

Pseudomonas

aeruginosa
4 - -

Amoxicillin

(Reference)
S. aureus 1.95 - -

E. faecalis 3.9 - -

K. pneumoniae 0.98 - -

P. aeruginosa 0.49 - -

Clotrimazole

(Reference)
- - C. albicans 8

- - M. phaseolina 16

Table 2: Antimicrobial activity of selected quinazolin-5-one derivatives. Note: Data is compiled

from multiple sources and experimental conditions may vary. A direct comparison should be

made with caution.[4][5]

The antibacterial mechanism of some quinazolinone derivatives has been suggested to involve

the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

Anti-inflammatory Activity
Novel quinazolinone analogs have also been investigated for their anti-inflammatory potential.

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw
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edema model, where the percentage of edema inhibition is measured.

Compound/De
rivative

Dose (mg/kg)
Edema
Inhibition (%)

Reference
Compound

Edema
Inhibition (%)

Compound 9 50 20.4 Phenylbutazone -

Compound 21 50 32.5 Phenylbutazone -

Table 3: In vivo anti-inflammatory activity of selected quinazolinone derivatives. Note: Data is

compiled from a single study.[6]

The anti-inflammatory mechanism of some quinazoline derivatives is attributed to their ability to

inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the

inflammatory pathway.[7]

Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of novel

quinazolin-5-amine derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells

per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the

quinazolin-5-amine derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the treatment period, MTT solution (5 mg/mL in phosphate-buffered

saline) is added to each well, and the plate is incubated for 4 hours. During this time, viable

cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple

formazan crystals.

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl

sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value is then determined by plotting the percentage of viability against the

logarithm of the compound concentration.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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